Bis(4-nitrophenyl) sulfone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-nitro-4-(4-nitrophenyl)sulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O6S/c15-13(16)9-1-5-11(6-2-9)21(19,20)12-7-3-10(4-8-12)14(17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHNGWRPAFKGFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151143 | |
| Record name | Benzene, 1,1'-sulfonylbis(4-nitro- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156-50-9 | |
| Record name | 1,1′-Sulfonylbis[4-nitrobenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1156-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Sulfone, bis(p-nitrophenyl) | |
| Source | ChemIDplus | |
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| Record name | 1156-50-9 | |
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| Record name | Benzene, 1,1'-sulfonylbis(4-nitro- (9CI) | |
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| Record name | Bis(4-nitrophenyl) sulphone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.263 | |
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| Record name | 4,4′-Dinitrodiphenyl sulfone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WAV9B4UQ4D | |
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Synthetic Methodologies for Bis 4 Nitrophenyl Sulfone and Its Analogs
Direct Oxidation Protocols for Sulfone Formation
Direct oxidation of sulfides presents a common and effective route for the synthesis of sulfones. This approach involves the use of various oxidizing agents to convert the sulfide (B99878) functional group to a sulfone.
Sulfide Oxidation utilizing Oxidizing Agents
A practical and versatile method for the selective oxidation of sulfides to sulfones involves the in situ generation of chlorine dioxide from sodium chlorite (B76162) (NaClO₂) and hydrochloric acid (HCl) in organic solvents. mdpi.comresearchgate.netnih.gov This method demonstrates high efficiency and selectivity, with diphenyl sulfide being oxidized to diphenyl sulfone in up to 96% yield under optimized conditions. mdpi.comresearchgate.net The reaction is compatible with a range of aryl, benzyl, and alkyl sulfides. researchgate.netnih.gov For the synthesis of Bis(4-nitrophenyl) sulfone, 3.8 equivalents of sodium chlorite and 3.0 equivalents of hydrochloric acid are used, resulting in a 72% yield of the yellow solid product. mdpi.com Traditional oxidants like hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (mCPBA), and sodium hypochlorite (B82951) (NaClO) are also commonly employed for this transformation. researchgate.net
Another effective catalytic system for the selective oxidation of sulfides is the use of methyltrioxorhenium (MTO) with hydrogen peroxide (H₂O₂) in ethanol. oup.comoup.com This system allows for the controlled oxidation to either sulfoxides or sulfones. oup.comresearchgate.net The use of one molar equivalent of hydrogen peroxide yields the corresponding sulfoxide (B87167), while two molar equivalents lead to the quantitative formation of the sulfone. oup.comoup.com Notably, even strongly deactivated sulfides like bis(4-nitrophenyl) sulfide can be smoothly converted to the corresponding sulfone in excellent yields. oup.comresearchgate.net The reaction with bis(4-nitrophenyl) sulfide is typically performed at 50°C in acetonitrile (B52724) to ensure complete dissolution and reaction, resulting in a quantitative yield of the sulfone within 8 hours. oup.com The MTO-catalyzed oxidation is known for its efficiency and the ability to proceed under mild conditions, often at room temperature, with short reaction times. oup.comacs.org
Table 1: Comparison of Oxidation Methods for Bis(4-nitrophenyl) Sulfide
| Oxidizing System | Solvent | Temperature | Reaction Time | Yield | Reference |
| NaClO₂ / HCl | Ethyl Acetate (B1210297) / Acetonitrile | Room Temperature | - | 72% | mdpi.com |
| H₂O₂ / MTO | Acetonitrile | 50°C | 8 hours | Quantitative | oup.com |
Mild Oxidation Conditions for Bis-Sulfide Precursors
The development of mild oxidation conditions is crucial to avoid over-oxidation and to ensure selectivity, particularly for sensitive substrates. nih.govtandfonline.com For instance, photochemical oxidation using singlet oxygen (¹O₂) generated by porous organic polymers can selectively oxidize sulfides to sulfoxides, minimizing the formation of the corresponding sulfone. nih.gov This level of control is particularly important in applications where the sulfone is more toxic than the starting sulfide. nih.govtandfonline.com
Various reagent systems have been developed to achieve mild and selective oxidation. These include the use of hydrogen peroxide in the presence of a molybdenum(VI)-based catalyst, which allows for the efficient oxidation of sulfides to sulfones at room temperature while tolerating sensitive functional groups. researchgate.net Other methods employ oxidants like sodium meta-periodate, iodosobenzene, and iodoxybenzoic acid in combination with specific catalysts to achieve chemoselective oxidation of sulfides to sulfoxides without over-oxidation to sulfones. jchemrev.com The choice of oxidant and reaction conditions is therefore critical in directing the outcome of the oxidation of bis-sulfide precursors. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) is a powerful method for the synthesis of polymers, including poly(ether sulfone)s, where an activated aryl halide is displaced by a nucleophile. core.ac.ukmdpi.comkpi.ua
Activated Halide Displacement in Polymer Synthesis
In the synthesis of poly(arylene ether sulfone)s (PAES), the SNAr mechanism is central. core.ac.ukresearchgate.net The reaction involves the substitution of an aryl halide that is activated by a strong electron-withdrawing group, such as a sulfonyl group, located in the ortho or para position. core.ac.uk This activation facilitates the attack of a nucleophile, typically a phenoxide, leading to the formation of an ether linkage. kpi.ua
For instance, high molecular weight poly(arylene ether sulfone)s can be synthesized through the polycondensation of a sulfonated activated halide with a bisphenol. researchgate.net The reaction is often carried out at elevated temperatures, such as 190°C, to achieve high molecular weight polymers in a reasonable timeframe. researchgate.net The process can utilize various dihalodiarylsulfone monomers, with dichloro- or difluorodiaryl sulfones being common choices due to the reactivity of the halogen substituents towards displacement by phenoxide moieties. google.com This methodology allows for the creation of polymers with tailored properties by varying the monomers used. rsc.orguky.edu
Phase-Transfer Catalysis in Interfacial Polycondensation
Phase-transfer catalysis (PTC) is a valuable technique employed in interfacial polycondensation to synthesize a variety of polymers, including polyether sulfones. aijcrnet.comjst.go.jp This method involves the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, or a crown ether, to facilitate the reaction between reactants present in two immiscible phases. aijcrnet.comjst.go.jp
In the synthesis of polyether sulfones, interfacial polycondensation can be carried out by reacting a bisphenol with a bis(nitrophenyl) sulfone in a heterogeneous system. aijcrnet.com For example, the polycondensation of bisphenol-A and bis(m-nitrophenyl) sulfone can be achieved using various phase-transfer catalysts like benzyltributylammonium chloride (BTBAC), hexadecyltributylphosphonium bromide (HTBPB), or dibenzo-18-crown-6 (B77160) in different organic solvents. aijcrnet.com The use of PTC can enhance reaction rates and yields. aijcrnet.comjst.go.jp This technique is particularly useful for nucleophilic aromatic substitution reactions involving the displacement of a nitro group. aijcrnet.comnih.gov
Systematic Derivatization from this compound as a Building Block
This compound serves as a versatile building block for the synthesis of various derivatives through systematic chemical transformations. sci-hub.seresearchgate.netgreyhoundchrom.com The nitro groups on the aromatic rings are particularly amenable to reduction, providing a straightforward route to the corresponding amino derivatives.
A key derivatization is the reduction of the nitro groups to form Bis(4-aminophenyl) sulfone, also known as dapsone (B1669823). orgsyn.orgchemicalbook.comchemimpex.com This transformation is a critical step in the synthesis of this important compound, which has applications in polymer chemistry and pharmaceuticals. chemimpex.com The reduction can be achieved using various reducing agents, such as stannous chloride in hydrochloric acid. orgsyn.orgchemicalbook.com
Furthermore, this compound can be utilized in polymerization reactions. For example, it can undergo a nucleophilic displacement reaction with anhydrous sodium sulfide in N-methyl-2-pyrrolidone (NMP) at 200°C to synthesize a poly(sulfide sulfone). researchgate.net This demonstrates its utility as a monomer for creating new polymeric materials. The resulting polymer is soluble in highly polar solvents and exhibits a glass transition temperature of approximately 73°C. researchgate.net The ability to derivatize this compound makes it a valuable intermediate for creating a range of functional molecules and polymers. researchgate.netmonash.eduwikigenes.orgresearchgate.net
Comparative Analysis of Synthetic Routes and Yield Optimization
The synthesis of this compound and its analogs can be accomplished through several synthetic pathways. The selection of a particular route often depends on factors such as the availability of starting materials, desired purity, reaction yield, and scalability. A comparative analysis of the primary synthetic methodologies reveals distinct advantages and limitations for each approach. The main strategies for synthesizing the this compound core structure include the oxidation of a corresponding sulfide, and the nitration of a precursor diaryl sulfone.
One common and direct method involves the oxidation of bis(4-nitrophenyl) sulfide. A study employing sodium chlorite (NaClO2) and hydrochloric acid (HCl) in ethyl acetate demonstrated the synthesis of this compound with a yield of 72%. mdpi.com This method is part of a broader procedure for oxidizing various diaryl sulfides to their corresponding sulfones. The optimization of this general sulfide oxidation process highlighted that the choice of solvent is critical; for instance, using water as a solvent resulted in incomplete conversion and lower yields. mdpi.com
Another significant route is the nitration of bis(4-hydroxyphenyl) sulfone. This method is particularly relevant for producing high-purity bis(4-hydroxy-3-nitrophenyl) compounds, which are valuable intermediates for heat-resistant polymers. google.com A patented process describes the nitration of bis(4-hydroxyphenyl) compounds in an inert solvent using nitric acid, under conditions substantially free from other acids. This approach is designed to minimize the formation of undesirable trinitrated byproducts, thus facilitating the isolation of a high-purity dinitro product in high yield. google.com Reaction temperatures are typically controlled between -15°C and 35°C, with specific embodiments using a range of -5°C to 10°C and nitric acid concentrations of 55% to 85%. google.com
For the synthesis of analogs, such as bis(4-fluoro-3-nitrophenyl) sulfone, the strategy involves the reaction of 4-fluoro-3-nitrobenzene with a sulfonylating agent in the presence of a base. ontosight.ai This highlights a modular approach where the final structure is assembled from appropriately substituted precursors. Similarly, other analogs like bis(4-chlorophenyl) sulfone have been synthesized with high yields (86%) through established general procedures followed by purification via silica (B1680970) gel column chromatography. mdpi.com
Yield optimization is a critical aspect of these synthetic strategies. For instance, in the modified Julia olefination involving 4-nitrophenyl sulfones, extensive investigation into reaction conditions revealed that sodium hydride (NaH) was the most effective base for the reaction of unstabilized and semi-stabilized NP sulfones with aldehydes. sci-hub.se The use of Barbier-type conditions, where a solution of the aldehyde and sulfone is treated with an excess of NaH, was found to be particularly effective, minimizing side reactions like self-condensation. sci-hub.se In contrast, other bases such as phosphazene base P4-t-Bu resulted in no reaction, while potassium hydroxide (B78521) (KOH) led to lower yields and required longer reaction times. sci-hub.se
The following tables provide a comparative overview of different synthetic routes and the yields obtained for this compound and some of its notable analogs.
Table 1: Comparative Analysis of Synthetic Routes for this compound
| Starting Material | Reagents/Catalyst | Solvent | Reaction Conditions | Yield | Reference |
| Bis(4-nitrophenyl) sulfide | Sodium chlorite, Hydrochloric acid | Ethyl acetate | Not specified | 72% | mdpi.com |
| Bis(4-hydroxyphenyl) sulfone | Nitric acid | Inert solvent (e.g., chlorinated hydrocarbon) | -5°C to 10°C | High | google.com |
Table 2: Synthesis and Yields of Selected this compound Analogs
| Compound | Starting Material(s) | Reagents/Catalyst | Yield | Reference |
| Bis(4-chlorophenyl) sulfone | Bis(4-chlorophenyl) sulfide | General oxidation procedure | 86% | mdpi.com |
| Bis(4-fluoro-3-nitrophenyl) sulfone | 4-fluoro-3-nitrobenzene, Sulfonyl chloride | Base | >97% purity | ontosight.ai |
| 2,2-Bis(4-hydroxy-3-nitrophenyl) propane | 2,2-Bis(4-hydroxyphenyl) propane | Nitric acid | High | google.com |
| Bis(3-allyl-4-hydroxyphenyl) sulfone derivative | Bis(2-nitro-4-allyloxyphenyl) sulfone | Graphene oxide, N,N-dimethylaniline | 98% | google.com |
Reactivity and Mechanistic Investigations of Bis 4 Nitrophenyl Sulfone
Nucleophilic Reactivity of the Nitro Groups as Leaving Sites
The defining feature of Bis(4-nitrophenyl) sulfone's reactivity is the susceptibility of its nitro groups to act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org The electron-withdrawing nature of both the sulfonyl (-SO2-) and nitro (-NO2) groups significantly activates the aromatic rings towards attack by nucleophiles. wikipedia.org This activation is a result of the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.org
In the context of SNAr, the nitro group is a competent leaving group, particularly when positioned para to the strongly electron-withdrawing sulfonyl group. The rate of nucleophilic attack is enhanced by the increased electronegativity of the substituents on the aromatic ring. wikipedia.org This principle is fundamental to the use of this compound in polymerization reactions where the displacement of the nitro groups by nucleophilic monomers is the key bond-forming step. researchgate.net
Reaction Pathways in Polymerization Processes
This compound is a crucial monomer in the synthesis of poly(ether sulfone)s and poly(sulfide sulfone)s through nucleophilic aromatic substitution polymerization. researchgate.netresearchgate.net These reactions typically involve the condensation of this compound with a bisphenol or a sulfide (B99878) nucleophile. researchgate.net For instance, a poly(sulfide sulfone) can be synthesized by the reaction between this compound and anhydrous sodium sulfide in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures. researchgate.net
The polymerization proceeds via a step-growth mechanism where the nitro groups are displaced by the nucleophilic species, leading to the formation of ether or sulfide linkages and the generation of the polymer backbone. The kinetics of these polymerizations can be complex and may deviate from simple second-order kinetics, especially in heterogeneous systems, for example, when using potassium carbonate as a base. researchgate.net
Stability and Reactivity Profiles under Varied Chemical Conditions
The stability of this compound is an important consideration in its handling and in the design of reaction conditions. It is generally stable under normal conditions. fishersci.seangenechemical.com However, its reactivity is highly dependent on the chemical environment.
Under basic conditions, the compound is susceptible to hydrolysis, although this process is generally slower than its reaction with stronger nucleophiles. researchgate.net The presence of strong nucleophiles, particularly in polar aprotic solvents, will lead to the displacement of the nitro groups. researchgate.net In acidic conditions, the reactivity of the nitro groups towards nucleophilic attack is generally diminished.
The thermal stability of this compound is also a relevant factor, especially in high-temperature polymerization reactions. Thermal decomposition can lead to the release of irritating gases and vapors. fishersci.se
Interactive Table: Reactivity of this compound under different conditions
| Condition | Reagent | Expected Reactivity |
| Basic | Hydroxide (B78521) ion | Slow hydrolysis |
| Basic | Bisphenolates | Nucleophilic substitution (Polymerization) |
| Basic | Sulfide ions | Nucleophilic substitution (Polymerization) |
| Acidic | Protic acids | Generally stable, reduced reactivity |
| High Temperature | - | Potential for thermal decomposition |
Analogous Mechanistic Insights from Related Nitrophenyl Compounds
The reactivity of this compound can be better understood by comparing it to related nitrophenyl compounds. For example, the reactivity of various nitrophenyl carbonates and carbamates in hydrolysis and aminolysis reactions provides a useful parallel. researchgate.netemerginginvestigators.org In these systems, the p-nitrophenyl group also serves as a good leaving group, and the rate of reaction is influenced by the electronic nature of the rest of the molecule. emerginginvestigators.org
Comparing this compound to its sulfide analog, bis(4-nitrophenyl) sulfide, reveals the significant impact of the sulfonyl group. The sulfone group is more strongly electron-withdrawing than a sulfide group, which makes the aromatic rings in the sulfone more electron-deficient and thus more reactive towards nucleophilic attack. This difference in reactivity is a key principle in designing activated monomers for SNAr polymerization.
Radical-Initiated Reactions involving Bis(nitrophenyl) Sulfone
While the chemistry of this compound is dominated by nucleophilic aromatic substitution, the potential for radical-initiated reactions exists, particularly given the presence of the nitro groups which can be involved in single-electron transfer (SET) processes. Research into the radical reactions of nitrophenyl compounds suggests that under certain conditions, such as in the presence of radical initiators or under photochemical stimulation, these compounds can undergo radical transformations. rsc.orgmdpi.com
For instance, studies on related nitroaromatic compounds have shown that they can participate in radical-mediated processes. However, in the case of this compound, the strong electron-withdrawing nature of the substituents tends to favor ionic reaction pathways. Reports of radical cleavage of sulfonamide moieties have indicated that electron-withdrawing groups, such as a nitrophenyl group, can inhibit cleavage. mdpi.com Further research is needed to fully elucidate the potential for radical-initiated reactions involving this compound and to what extent they might compete with the more prevalent nucleophilic substitution pathways.
Polymer Chemistry and Advanced Materials Science Applications
Polycondensation and Polymerization Dynamics
The reactivity of Bis(4-nitrophenyl) sulfone is centered on the electron-withdrawing nature of both the sulfone bridge and the nitro groups. These features activate the aromatic rings towards nucleophilic aromatic substitution, making the nitro groups effective leaving groups. This reactivity is the foundation for several polycondensation methods.
Synthesis of Poly(sulfide sulfone)s via Activated Nucleophilic Displacement Polymerization
Poly(sulfide sulfone) is a high-performance thermoplastic known for its thermal stability and chemical resistance. One synthetic route to this polymer involves the activated nucleophilic displacement reaction between this compound and a sulfur nucleophile, such as anhydrous sodium sulfide (B99878).
In a typical procedure, the polymerization is carried out in a highly polar, aprotic solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures, for instance, 200°C. The nitro groups on the this compound monomer are displaced by the sulfide ions, leading to the formation of thioether linkages and creating the poly(sulfide sulfone) backbone. The resulting polymer is soluble in polar aprotic solvents, including NMP, dimethylformamide (DMF), and dimethylsulfoxide (DMSO).
Characterization of the polymer has yielded specific properties, as detailed in the table below.
Table 1: Properties of Poly(sulfide sulfone) Synthesized from this compound
| Property | Value |
|---|---|
| Number Average Molecular Weight (M̄n) | 2,500 g/mol |
| Inherent Viscosity (in DMF at 30°C) | 15 mL/g |
| Glass Transition Temperature (Tg) | ~73°C |
| Char Residue (at 600°C in air) | 36% |
| Limiting Oxygen Index (LOI) | ~37 |
Preparation of Polyarylamines through Vinylogous Nucleophilic Substitution
The synthesis of polyarylamines from this compound, specifically through the mechanism of vinylogous nucleophilic substitution, is not extensively documented in the reviewed scientific literature. This particular polymerization pathway appears to be an uncommon or less explored method for this specific monomer. Vinylogous nucleophilic substitution typically involves a reaction at a carbon-carbon double bond that is conjugated to an electron-withdrawing group. While this compound is highly reactive towards standard nucleophilic aromatic substitution at the carbon atom bearing the nitro group, its application in vinylogous substitution polymerizations is not well-established.
Development of Polyether Sulfones from Bis(nitrophenyl) Sulfone Monomers
Polyether sulfones (PES) are a major class of engineering thermoplastics prized for their high-temperature stability and mechanical strength. The synthesis of PES can be achieved through the nucleophilic aromatic substitution polycondensation of a bis(nitrophenyl) sulfone monomer with a bisphenate. In this reaction, the nitro groups act as highly effective leaving groups, activated by the potent electron-withdrawing sulfone bridge.
For example, polyether sulfones have been synthesized using the interfacial polycondensation of bisphenol-A with bis(m-nitrophenyl) sulfone. This reaction proceeds in a heterogeneous system, often facilitated by a phase transfer catalyst (PTC) such as benzyltributyl ammonium (B1175870) chloride (BTBAC) or dibenzo-18-crown-6 (B77160). The reaction involves the displacement of the nitro groups on the sulfone monomer by the phenoxide ions generated from bisphenol-A in an alkaline aqueous solution. The use of various organic solvents like dichloromethane (B109758) and nitrobenzene (B124822) has been explored to optimize the polymerization. This method demonstrates the viability of using nitro-activated sulfone monomers to produce polyether sulfones, where the nitro group's strong activating power facilitates polymer chain growth.
Functional Polymer Design and Characterization
The functional groups present in this compound, namely the sulfone and nitro moieties, play a critical role in both the synthesis and the final properties of the polymers derived from it.
Influence of Sulfone and Nitro Functionalities on Polymer Properties and Performance
The sulfone (-SO2-) group is a key determinant of the high-performance characteristics of the resulting polymers. Its influence includes:
Thermal Stability: The sulfone group is highly stable and imparts excellent resistance to thermal degradation. Polymers containing this group, such as polysulfones and polyether sulfones, can be used in applications requiring continuous service at elevated temperatures.
Mechanical Strength and Rigidity: The sulfone linkage is rigid and contributes to a high glass transition temperature (Tg) in the polymer backbone. This results in materials that are strong, stiff, and resistant to creep, even at high temperatures.
Chemical Resistance: The diaryl sulfone linkage is resistant to hydrolysis and many chemicals, making these polymers suitable for use in harsh environments.
Polarity and Interactions: The sulfone group is highly polar, leading to strong intermolecular dipole-dipole interactions. This contributes to the material's rigidity and can influence its solubility in polar solvents.
The nitro (-NO2) functionality primarily serves as an activating group and a leaving group during nucleophilic aromatic substitution polymerization. Its role is crucial for the synthesis:
Activation of Monomer: As a powerful electron-withdrawing group, the nitro group strongly activates the aromatic ring, making the carbon atom to which it is attached highly electrophilic and susceptible to attack by nucleophiles. This facilitates polymerization under less forcing conditions than would be required for analogous halogenated monomers.
Leaving Group: In the polymerization reactions discussed, the nitro group is displaced and is not incorporated into the final polymer backbone. Therefore, its direct influence on the final properties of polymers like poly(sulfide sulfone) or polyether sulfone is minimal. However, its efficiency as a leaving group is critical to achieving high molecular weight polymers.
If the nitro group were retained in a polymer structure through a different synthetic route, it would be expected to significantly increase the polymer's polarity, modify its solubility, and provide a reactive site for further chemical modifications, such as reduction to an amino group to create new functional polymers.
Synthesis and Application of Sulfonated Poly(arylene ether sulfone) Copolymers
Sulfonated poly(arylene ether sulfone) (SPAES) copolymers are of significant interest, particularly for applications as proton exchange membranes (PEMs) in fuel cells. The sulfonic acid (-SO3H) groups provide the necessary proton conductivity. There are two primary strategies for synthesizing these materials:
Direct Copolymerization with a Sulfonated Monomer: This is a common approach where a sulfonated monomer is included in the polymerization reaction. For instance, a sulfonated dihalodiphenyl sulfone can be copolymerized with a non-sulfonated dihalide and a bisphenol. By controlling the feed ratio of the sulfonated to non-sulfonated monomer, the degree of sulfonation and, consequently, the ion exchange capacity (IEC) of the final polymer can be precisely controlled.
Post-Polymerization Sulfonation: In this method, a pre-formed, non-sulfonated poly(arylene ether sulfone) is treated with a sulfonating agent, such as chlorosulfonic acid or concentrated sulfuric acid. The sulfonic acid groups are introduced onto the aromatic rings of the polymer backbone. This method can be effective, though it may be challenging to control the precise location and degree of sulfonation, and it can sometimes lead to polymer degradation if the reaction conditions are too harsh.
While there are no specific examples in the reviewed literature detailing the synthesis of a sulfonated copolymer starting directly from this compound, a polymer such as a polyether sulfone derived from it could theoretically undergo post-polymerization sulfonation to introduce proton-conducting groups. The robust nature of the poly(arylene ether sulfone) backbone makes it a suitable candidate for such chemical modification.
Exploratory Applications in Functional Materials
The transformation of this compound to bis(4-aminophenyl) sulfone opens the door to its use in the synthesis of aromatic polymers with desirable thermal and chemical stability. These properties are paramount in the development of functional materials for demanding technological applications.
Potential in Proton Exchange Membranes (PEM) for Fuel Cells
Proton exchange membrane fuel cells (PEMFCs) are a promising clean energy technology, and the development of high-performance PEMs is critical to their efficiency and durability. Sulfonated aromatic polymers, such as sulfonated polyimides (SPIs) and sulfonated poly(arylene ether sulfone)s (SPAES), are considered viable alternatives to the commonly used perfluorinated membranes like Nafion®. Bis(4-aminophenyl) sulfone is a valuable diamine monomer for creating the backbone of these advanced polymer membranes.
In the context of polymers derived from APS, sulfonated polyimides have demonstrated promising characteristics for fuel cell applications. For instance, a series of sulfonated polyimides prepared from 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA) and various sulfonated and non-sulfonated diamines have been investigated. While direct performance data for a homopolymer of APS and a sulfonated dianhydride is not extensively detailed in the provided search results, the general findings for related sulfonated polyimides indicate their potential. For example, a copolyimide membrane showed a proton conductivity of 0.18 S/cm in liquid water at 25 °C, which is higher than that of Nafion 117. mrs-j.org Furthermore, certain sulfonated polyimide membranes have exhibited excellent water stability, maintaining their mechanical integrity after extended immersion in boiling water. mrs-j.org
The performance of a fuel cell is ultimately determined by the membrane electrode assembly (MEA). In one study, a MEA prepared with a sulfonated poly(ether sulfone) binder with a low ion exchange capacity (IEC) of 1.31 meq g–1 achieved a maximum power density of 520 mW cm–2. nih.gov Another study on a fluorine-free sulfonated co-polynaphthoyleneimide membrane reported a maximum output power of 535 mW/cm² and an operating power of 415 mW/cm² at a cell voltage of 0.6 V. mdpi.com
To provide a clearer picture of the performance of these materials, the following interactive data table summarizes key properties of various sulfonated polymers investigated for PEM applications.
| Polymer System | Ion Exchange Capacity (IEC) (meq/g) | Proton Conductivity (S/cm) | Temperature (°C) | Relative Humidity (%) | Maximum Power Density (mW/cm²) |
| Sulfonated Polyimide (NTDA-BSPOB/mBAPPS) mrs-j.org | Not Specified | 0.18 | 25 | In liquid water | Not Reported |
| Sulfonated Poly(ether sulfone) (FL-SPES) nih.gov | 1.31 | Not Reported | Not Reported | Not Reported | 520 |
| Sulfonated Co-Polynaphthoyleneimide mdpi.com | Not Specified | Not Reported | 60-65 | Not Reported | 535 |
| Sulfonated Polyimide/Ionic Liquid Composite mdpi.com | 1.40 | 0.00717 | 100 | Anhydrous | Not Reported |
| SPEES/ZIF-90 Nanocomposite nih.gov | Not Specified | 0.160 | 90 | 98 | 0.52 W/cm² |
It is important to note that the direct correlation of these results to polymers solely derived from this compound requires the specific synthesis and testing of such polymers. The data presented here is indicative of the performance of the class of materials to which APS-derived polymers belong.
Investigation in Organic Electronic Devices
The application of polymers derived from this compound in organic electronic devices is a more exploratory area of research. Organic electronics, including organic light-emitting diodes (OLEDs), leverage the tunable electronic properties of organic materials. sigmaaldrich.com The performance of these devices is heavily reliant on the charge transport characteristics of the organic layers.
Polymers incorporating the sulfone moiety are of interest due to the electron-withdrawing nature of the sulfone group, which can influence the electronic properties of the polymer. For instance, bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]sulfone (DMAC-DPS) is a compound used in OLEDs whose function is based on twisted intramolecular charge transfer (TICT). researchgate.net While not a polymer derived from APS, this highlights the potential utility of the sulfone group in designing materials for organic electronics.
Research into polymers for organic electronics often focuses on conjugated polymers to facilitate charge transport. Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine (poly-TPD) is an example of a polymer with excellent hole transport properties, with reported hole mobilities in the range of 10⁻³ to 10⁻⁷ cm²V⁻¹s⁻¹. nih.gov The synthesis of polymers for OLEDs often involves creating materials that can act as hosts for emissive dopants or as charge transport layers. sigmaaldrich.com
Currently, there is limited specific research data available that directly details the synthesis and performance of polymers derived from bis(4-aminophenyl) sulfone for applications in organic electronic devices like OLEDs. The exploration in this field is broad, with a focus on designing novel molecular structures with specific electronic and photophysical properties. The potential of APS as a monomer in this context would depend on its ability to be incorporated into polymer backbones that facilitate efficient charge injection, transport, and recombination, leading to light emission.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. DFT calculations can determine optimized molecular geometries, including bond lengths and angles, as well as electronic properties like the distribution of electron density and the energies of molecular orbitals.
For Bis(4-nitrophenyl) sulfone, both experimental X-ray crystallography and DFT calculations have been used to determine its molecular structure. A 2010 study reported the crystal structure and compared it with geometries optimized using DFT calculations with the B3PW91 functional. st-andrews.ac.uk This allows for a direct comparison between the solid-state experimental structure and the theoretical gas-phase structure.
The key structural parameters from both X-ray diffraction and DFT calculations are presented below. The molecule exhibits a non-planar conformation, with the two nitrophenyl rings twisted relative to the central sulfone group. The C-S-C bond angle is approximately 105.5°, and the O-S-O angle is around 120.6°. st-andrews.ac.uk The strong electron-withdrawing nature of the sulfone and nitro groups significantly influences the molecule's electronic properties. DFT calculations also allow for the visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between which is crucial for determining the molecule's chemical reactivity and stability. niscpr.res.in Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, can identify the positive and negative regions of the molecule, highlighting the electrophilic and nucleophilic sites. niscpr.res.in
| Parameter | X-ray Crystallography Data st-andrews.ac.uk | DFT (B3PW91) Calculation Data st-andrews.ac.uk |
|---|---|---|
| S-O Bond Length (Å) | 1.438, 1.440 | 1.454 |
| S-C Bond Length (Å) | 1.769, 1.773 | 1.785 |
| C-S-C Bond Angle (°) | 105.5 | 106.3 |
| O-S-O Bond Angle (°) | 120.6 | 118.9 |
Molecular Docking and Molecular Dynamics Simulations
While specific molecular docking and dynamics studies for this compound were not found, these techniques are widely applied to similar sulfone-containing molecules to predict their biological activity. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). niscpr.res.inmdpi.com This helps in understanding the binding mode and affinity of the ligand. Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the physical movements of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the nature of their interactions. nih.gov
Molecular docking and MD simulations are instrumental in predicting how a ligand like a sulfone derivative might interact with an enzyme's active site. For instance, in a study on a series of sulfone analogs as potential inhibitors of human topoisomerase II alpha (TopoIIα), docking results identified key amino acid residues within the ATP-binding pocket that interact with the ligands. nih.gov MD simulations further revealed that these interactions, driven by electrostatic forces and hydrogen bonds with residues such as E87, N91, and G161, were stable over the simulation time. nih.gov
To quantify the strength of the predicted ligand-enzyme interactions, binding free energy calculations are often performed on the snapshots obtained from MD simulations. niscpr.res.in A common method is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. nih.gov
This method calculates the free energy of binding by combining the molecular mechanics energies of the ligand, receptor, and the complex with solvation free energies. nih.gov In the study of sulfone inhibitors against TopoIIα, these calculations helped to rank the compounds based on their theoretical binding affinities, demonstrating that several sulfone analogs had a stronger predicted interaction than a known inhibitor. nih.gov Such calculations provide a more quantitative prediction of a compound's potential efficacy, guiding further experimental investigation. niscpr.res.innih.gov
Analysis of Electronic Transport Properties
The electronic properties of this compound suggest its potential relevance in the field of materials science, particularly for electronic applications. The diphenylsulfone core is known to be a good electron-transporting moiety due to the strong electron-withdrawing character of the sulfone group (SO₂). rsc.org This feature, combined with the two electron-withdrawing nitro groups (NO₂), enhances the molecule's ability to accept and transport electrons.
Materials based on a diphenylsulfone core have been synthesized and investigated as electron-transport materials in high-performance blue phosphorescent organic light-emitting diodes (PhOLEDs). rsc.org These materials exhibit wide band gaps and suitable LUMO energy levels for efficient electron injection and transport. rsc.org Furthermore, polymers derived from related monomers like bis(4-chloro-3-nitrophenyl)sulfone have been studied for their resistive switching behavior in memory devices. nimte.ac.cn
Theoretical analysis of electronic transport properties often involves a combination of DFT with non-equilibrium Green's function (NEGF) formalism. researchgate.net This approach allows for the calculation of parameters like current-voltage (I–V) characteristics and electron transmission coefficients when the molecule is placed between two electrodes. researchgate.net Such studies could elucidate the potential of this compound as a component in molecular-scale electronic devices.
Correlation of Theoretical Predictions with Experimental Spectroscopic Data
A crucial step in computational chemistry is the validation of theoretical models by comparing the calculated results with experimental data. For this compound, the molecular geometry obtained from DFT calculations shows good agreement with the structure determined by X-ray crystallography, providing confidence in the computational model. st-andrews.ac.uk
This correlation can be extended to spectroscopic properties. DFT calculations can predict vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. semanticscholar.orgsapub.org In practice, calculated vibrational frequencies are often scaled by a factor to correct for approximations in the theoretical method and to achieve better agreement with experimental spectra. semanticscholar.org
For other complex organic molecules, researchers have successfully correlated theoretical IR and NMR spectra with experimental ones. For example, in a study of a zinc(II) complex, the B3LYP functional was found to provide the best correlation between theoretical and experimental IR spectra and geometrical parameters. semanticscholar.org Although a specific study correlating the calculated spectra of this compound with its experimental FT-IR or Raman spectra nih.gov was not identified, the established methodologies demonstrate that such a comparison is feasible and serves as a standard procedure for validating computational results. semanticscholar.orgsapub.org
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of Bis(4-nitrophenyl) sulfone in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide specific information about the chemical environment of the atoms within the molecule.
¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d6) solvent, the spectrum typically shows two sets of doublets of doublets. One set, appearing around 8.25 ppm, is attributed to the protons ortho to the nitro group, while the other set, around 7.64 ppm, corresponds to the protons ortho to the sulfone group. rsc.org The coupling constants for these signals provide further information about the relative positions of the protons on the benzene (B151609) rings.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information about the carbon framework. For this compound in DMSO-d6, characteristic peaks are observed at approximately 146.7, 142.2, 131.3, and 124.8 ppm, corresponding to the different carbon atoms in the aromatic rings. rsc.org The chemical shifts are influenced by the electron-withdrawing effects of the nitro and sulfone groups.
Table 1: ¹H and ¹³C NMR Spectral Data for this compound in DMSO-d6
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment | Reference |
| ¹H | 8.25 | dd, J = 8.4, 1.6 Hz, 4H (protons ortho to -NO₂) | rsc.org |
| ¹H | 7.64 | dd, J = 8.4, 2.0 Hz, 4H (protons ortho to -SO₂) | rsc.org |
| ¹³C | 146.7 | Aromatic C | rsc.org |
| ¹³C | 142.2 | Aromatic C | rsc.org |
| ¹³C | 131.3 | Aromatic C | rsc.org |
| ¹³C | 124.8 | Aromatic C | rsc.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
Key characteristic absorption bands for this compound include:
Asymmetric and Symmetric N=O Stretching: Strong absorption bands are typically observed for the nitro group (NO₂). For similar aromatic nitro compounds, these bands appear around 1520 cm⁻¹ (asymmetric) and 1341 cm⁻¹ (symmetric). niscpr.res.in
S=O Stretching: The sulfone group (SO₂) gives rise to two prominent bands due to symmetric and asymmetric stretching vibrations. For a related compound, these were observed at 1339 cm⁻¹ and 1145 cm⁻¹. niscpr.res.in
Aromatic C=C Stretching: The presence of the benzene rings is confirmed by absorption bands in the region of 1600-1450 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for Functional Groups in this compound and Related Compounds
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
| Nitro (-NO₂) | Asymmetric Stretch | ~1520 | niscpr.res.in |
| Nitro (-NO₂) | Symmetric Stretch | ~1341 | niscpr.res.in |
| Sulfone (-SO₂-) | Asymmetric Stretch | ~1339 | niscpr.res.in |
| Sulfone (-SO₂-) | Symmetric Stretch | ~1145 | niscpr.res.in |
Mass Spectrometry (LC-MS, HRMS, MALDI) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and study the fragmentation pattern of this compound, confirming its elemental composition and structural integrity.
Molecular Ion Peak: In electron ionization (EI) mass spectrometry, this compound exhibits a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular weight (308.27 g/mol ). rsc.orgnih.gov A peak at m/z 276, corresponding to the molecular ion of the related compound Bis(4-nitrophenyl) sulfane, has also been reported. rsc.org
Fragmentation Pattern: The fragmentation pattern provides valuable structural information. Common fragments observed for Bis(4-nitrophenyl) sulfane include ions at m/z 155 (C₆H₅NO₂S) and m/z 123 (C₆H₅NO₂). rsc.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental formula. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are useful for analyzing the compound within complex mixtures. niscpr.res.in
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in this compound. This data is compared with the theoretical values calculated from its molecular formula, C₁₂H₈N₂O₆S, to verify the purity and empirical formula of the synthesized compound. niscpr.res.inniscair.res.in
Table 3: Theoretical Elemental Composition of this compound (C₁₂H₈N₂O₆S)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.01 | 12 | 144.12 | 46.76 |
| Hydrogen | H | 1.01 | 8 | 8.08 | 2.62 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 9.09 |
| Oxygen | O | 16.00 | 6 | 96.00 | 31.14 |
| Sulfur | S | 32.07 | 1 | 32.07 | 10.40 |
| Total | 308.29 | 100.00 |
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Studies on this compound and related sulfones have revealed key structural features. st-andrews.ac.ukresearchgate.net The S=O bond distances typically range from 1.392(5) to 1.463(3) Å, and the S-C bond distances are in the range of 1.743(7) to 1.790(3) Å. st-andrews.ac.ukresearchgate.net The C-S-C bond angle varies from 101.1(3)° to 106.80(14)°, while the O-S-O bond angle is in the range of 116.7(2)° to 120.61(8)°. st-andrews.ac.ukresearchgate.net The crystal structure of this compound is influenced by intermolecular soft hydrogen bonding interactions, which play a role in the solid-state packing. st-andrews.ac.ukresearchgate.net
Viscometry for Polymer Molecular Weight Determination
While viscometry is not directly used to characterize the this compound monomer, it is a crucial technique for determining the molecular weight of polymers synthesized from it. For instance, a poly(sulfide sulfone) was synthesized via a displacement reaction between this compound and anhydrous sodium sulfide (B99878). researchgate.net The inherent viscosity of the resulting polymer, measured in a suitable solvent like dimethylformamide (DMF), can be correlated to its average molecular weight. researchgate.net This method is also applied to other polymers derived from related sulfone-containing monomers. niscair.res.in
Biological and Medicinal Chemistry Research with Bis 4 Nitrophenyl Sulfone Derivatives
Investigation of Enzyme Inhibition Potentialcolab.ws
The ability of bis(4-nitrophenyl) sulfone derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential. These compounds have been evaluated against several key enzymes implicated in various diseases.
Inhibition of Carbonic Anhydrase Isozymescolab.ws
Derivatives of bis-sulfone have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase (hCA) isozymes I and II. tandfonline.com These enzymes are involved in numerous physiological processes, and their inhibition is a target for treating conditions like glaucoma and epilepsy. dergipark.org.trtandfonline.com Studies have shown that novel bis-sulfone compounds can exhibit significant inhibitory activity against hCA I and hCA II, with Ki values in the nanomolar range. tandfonline.com For instance, certain bis-sulfone derivatives have demonstrated Ki values between 11.4 ± 3.4 and 70.7 ± 23.2 nM on hCA I and between 28.7 ± 6.6 and 77.6 ± 5.6 nM on hCA II. tandfonline.com The investigation of various substituted pyrazoline derivatives bearing a sulfonamide group, structurally related to this compound, also revealed inhibitory activity against hCA I and II, with Ki values in the range of 316.7 to 533.1 nM for hCA I and 412.5 to 624.6 nM for hCA II. semanticscholar.org
Table 1: Inhibition of Carbonic Anhydrase Isozymes by Sulfone Derivatives
| Compound Type | Isozyme | Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| Novel bis-sulfone compounds | hCA I | 11.4 ± 3.4 - 70.7 ± 23.2 nM | tandfonline.com |
| Novel bis-sulfone compounds | hCA II | 28.7 ± 6.6 - 77.6 ± 5.6 nM | tandfonline.com |
| 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides | hCA I | 316.7 ± 9.6 - 533.1±187.8 nM | semanticscholar.org |
| 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides | hCA II | 412.5 ± 115.4 - 624.6±168.2 nM | semanticscholar.org |
Acetylcholinesterase and Butyrylcholinesterase Inhibition Studiescolab.ws
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. niscpr.res.inrsc.org this compound derivatives have been investigated for their potential in this area. For example, a series of novel bis-sulfone compounds were synthesized and showed potent inhibition of both AChE and BChE, with Ki values ranging from 18.7 ± 2.61 to 95.4 ± 25.52 nM for AChE and 9.5 ± 2.1 to 95.5 ± 1.2 nM for BChE. tandfonline.com Furthermore, computational studies on bis(3-(4-nitrophenyl)acrylamide) derivatives have suggested effective interaction with AChE, indicating their promise as potential inhibitors. niscpr.res.inniscpr.res.in Other related sulfinylbis(acylhydrazone) scaffolds have also been evaluated, with some derivatives showing moderate dual inhibition of both AChE and BChE. colab.ws
Table 2: Inhibition of Cholinesterases by Sulfone Derivatives
| Compound Type | Enzyme | Inhibition Constant (Ki / IC50) | Reference |
|---|---|---|---|
| Novel bis-sulfone compounds | AChE | 18.7 ± 2.61 - 95.4 ± 25.52 nM (Ki) | tandfonline.com |
| Novel bis-sulfone compounds | BChE | 9.5 ± 2.1 - 95.5 ± 1.2 nM (Ki) | tandfonline.com |
| Sulfinylbis(acylhydrazones) | AChE | 15.1 - 140.5 µM (IC50) | colab.ws |
| Sulfinylbis(acylhydrazones) | BChE | 35.5 - 170.5 µM (IC50) | colab.ws |
Evaluation of Bioactive Propertiesresearchgate.net
Beyond enzyme inhibition, derivatives of this compound have been assessed for other important bioactive properties, including antioxidant and antimicrobial activities.
Antioxidant Activity Assessmentresearchgate.net
The antioxidant potential of this compound derivatives has been explored using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. niscpr.res.inhilarispublisher.com For instance, in a study of bis(3-(4-nitrophenyl)acrylamide) derivatives, different compounds showed varying levels of activity in the DPPH and ABTS tests. niscpr.res.inniscpr.res.in This suggests that the antioxidant capacity is influenced by the specific substitutions on the core structure. Another study on dapsone (B1669823) imine derivatives, which share a diphenyl sulfone core, also investigated their antioxidant properties, highlighting that certain substituents can enhance the antioxidant effect compared to the parent compound. nih.gov
Table 3: Antioxidant Activity of this compound Derivatives
| Assay | Compound Type | Observation | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | Bis(3-(4-nitrophenyl)acrylamide) derivatives | Varying levels of activity observed among derivatives. | niscpr.res.inniscpr.res.in |
| ABTS Radical Scavenging | Bis(3-(4-nitrophenyl)acrylamide) derivatives | Different compounds showed the highest activity compared to the DPPH assay. | niscpr.res.inniscpr.res.in |
| DPPH Radical Scavenging | Dapsone imine derivatives | Some derivatives showed better results than the parent dapsone. | nih.gov |
Antimicrobial Activity Studiesresearchgate.net
The antimicrobial properties of this compound derivatives have been investigated against various bacterial strains. acu.edu.in For example, bis(3-(4-nitrophenyl)acrylamide) derivatives were tested for their antibacterial activity, with one derivative containing a sulfone group showing notable activity. niscpr.res.in The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds. researchgate.net Studies on other sulfone-containing heterocyclic derivatives have also demonstrated their potential as antibacterial agents, with some compounds exhibiting significant activity against both Gram-positive and Gram-negative bacteria. acu.edu.in For example, certain sulfone derivatives have shown MIC values ranging from 2 to 64 µg/mL against various bacterial strains. acu.edu.in
Table 4: Antimicrobial Activity of Sulfone Derivatives
| Compound Type | Bacterial Strains | MIC (µg/mL) | Reference |
|---|---|---|---|
| Bis(3-(4-nitrophenyl)acrylamide) derivative with sulfone group | Not specified | Showed the most activity among tested compounds. | niscpr.res.in |
| Sulfone derivatives | K. pneumoniae, S. epidermidis, B. subtilis, S. aureus, E. coli | 2 - 64 | acu.edu.in |
| 1,3,4-Oxadiazole derivatives with nitro-phenyl group | A. niger, A. clavatus, C. albicans | 50 - 100 | semanticscholar.org |
Role in the Development of Novel Therapeutic Agentsresearchgate.netbenchchem.com
The diverse biological activities of this compound derivatives position them as valuable scaffolds in the development of new therapeutic agents. Their potential as multi-target ligands is particularly noteworthy. For instance, their ability to inhibit cholinesterases makes them promising candidates for Alzheimer's disease therapies. niscpr.res.innih.govacs.org The structural framework of these compounds allows for modifications to optimize their potency and selectivity for different biological targets.
Furthermore, research has explored the anticancer potential of related sulfone derivatives. For example, some bis(arylidene)cycloalkanones with a sulfone group have been shown to induce apoptosis in cancer cells. units.it The presence of the nitro groups on the phenyl rings is also a feature seen in other compounds investigated for their anticancer properties. researchgate.net The collective findings from enzyme inhibition, antioxidant, and antimicrobial studies provide a strong foundation for the rational design and synthesis of novel therapeutic agents based on the this compound structure.
Application in Alzheimer's Disease Research
Derivatives of this compound have emerged as a significant area of investigation in the quest for effective treatments for Alzheimer's disease (AD). Research has primarily focused on their ability to inhibit key enzymes implicated in the pathology of the disease, namely acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and γ-secretase.
A series of novel bis-sulfone compounds were synthesized and demonstrated potent inhibitory activity against both AChE and BChE. nih.gov These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key strategy in managing the cognitive symptoms of AD. The synthesized bis-sulfone derivatives exhibited Kᵢ values ranging from 18.7 ± 2.61 to 95.4 ± 25.52 nM for AChE and from 9.5 ± 2.1 to 95.5 ± 1.2 nM for BChE. nih.gov
In a related study, bis(3-(4-nitrophenyl)acrylamide) derivatives were synthesized and evaluated for their potential in Alzheimer's therapy. niscpr.res.inniscpr.res.in Computational studies, including molecular docking and molecular dynamics simulations, indicated that these compounds effectively interact with AChE, suggesting they could be promising AChE inhibitors. niscpr.res.inniscpr.res.in Another class of compounds, symmetrical molecules with biphenyl (B1667301)/bibenzyl scaffolds, were also designed and evaluated as dual inhibitors of AChE and BuChE. nih.gov One particular biphenyl derivative was found to be a potent AChE inhibitor with an IC₅₀ of 0.096 µM and a moderate BuChE inhibitor with an IC₅₀ of 1.25 µM. nih.gov
Furthermore, research into tricyclic bis-sulfone analogues has identified potent and selective inhibitors of γ-secretase, an enzyme involved in the production of amyloid-β plaques, a hallmark of Alzheimer's disease. nih.govnih.gov One such inhibitor, SCH 900229, demonstrated significant lowering of amyloid-β in preclinical models and was advanced to human clinical trials. nih.gov Structure-activity relationship (SAR) studies on these tricyclic bispyran sulfones have provided insights for further optimization of this class of inhibitors. nih.gov
Inhibitory Activity of this compound Derivatives in Alzheimer's Disease Research
| Compound Class | Target Enzyme | Inhibitory Activity (Kᵢ/IC₅₀) | Reference |
|---|---|---|---|
| Novel bis-sulfone compounds | Acetylcholinesterase (AChE) | 18.7 ± 2.61 to 95.4 ± 25.52 nM (Kᵢ) | nih.gov |
| Novel bis-sulfone compounds | Butyrylcholinesterase (BChE) | 9.5 ± 2.1 to 95.5 ± 1.2 nM (Kᵢ) | nih.gov |
| Bis(3-(4-nitrophenyl)acrylamide) derivatives | Acetylcholinesterase (AChE) | Effective interaction observed in computational studies | niscpr.res.inniscpr.res.in |
| Biphenyl derivative | Acetylcholinesterase (AChE) | 0.096 µM (IC₅₀) | nih.gov |
| Biphenyl derivative | Butyrylcholinesterase (BChE) | 1.25 µM (IC₅₀) | nih.gov |
| Tricyclic bis-sulfone analogue (SCH 900229) | γ-Secretase | Potent inhibitor, advanced to clinical trials | nih.gov |
Potential in Glaucoma, Leukemia, and Epilepsy Therapies
The therapeutic potential of this compound derivatives extends beyond Alzheimer's disease, with studies indicating possible applications in the treatment of glaucoma, leukemia, and epilepsy. This potential is largely attributed to their inhibitory effects on carbonic anhydrase (CA) isoenzymes.
Novel synthesized bis-sulfone compounds have demonstrated significant inhibitory properties against human carbonic anhydrase I (hCA I) and human carbonic anhydrase II (hCA II). nih.gov The inhibition of these enzymes is a validated approach for the treatment of glaucoma. The Kᵢ values for these compounds were found to be between 11.4 ± 3.4 and 70.7 ± 23.2 nM for hCA I, and between 28.7 ± 6.6 and 77.6 ± 5.6 nM for hCA II. nih.gov The high activity of these enzymes is also associated with leukemia and epilepsy, suggesting a broader therapeutic window for these derivatives. nih.govresearchgate.net
In the context of cancer, particularly leukemia, certain amido-benzyl sulfone derivatives have been investigated as potential treatments. google.com Research has also shown that some sulfonebiscompounds possess anticancer activity. nih.gov Specifically, pyrryl aryl sulfones have been studied for their potential in treating Chronic Myeloid Leukemia (CML). nih.gov
For epilepsy, the potential of this compound derivatives is linked to their anticonvulsant properties. Certain 2-substituted indole (B1671886) derivatives have been identified as calcium channel blockers with potential clinical use in treating epilepsy and various types of seizures. google.com Additionally, other synthesized compounds have demonstrated anticonvulsant effects in preclinical models. ffhdj.com The inhibition of carbonic anhydrase by bis-sulfone derivatives also contributes to their potential antiepileptic activity. nih.gov
Inhibitory Activity of this compound Derivatives in Glaucoma, Leukemia, and Epilepsy Research
| Compound Class | Therapeutic Area | Target/Mechanism | Inhibitory Activity (Kᵢ) | Reference |
|---|---|---|---|---|
| Novel bis-sulfone compounds | Glaucoma, Leukemia, Epilepsy | Human Carbonic Anhydrase I (hCA I) | 11.4 ± 3.4 to 70.7 ± 23.2 nM | nih.gov |
| Novel bis-sulfone compounds | Glaucoma, Leukemia, Epilepsy | Human Carbonic Anhydrase II (hCA II) | 28.7 ± 6.6 to 77.6 ± 5.6 nM | nih.gov |
| Amido-benzyl sulfone derivatives | Leukemia | Anticancer activity | Not specified | google.com |
| Pyrryl aryl sulfones | Chronic Myeloid Leukemia (CML) | Anticancer activity | Not specified | nih.gov |
| 2-Substituted indole derivatives | Epilepsy | Calcium channel blockade | Not specified | google.com |
Q & A
Q. What are the established synthetic routes for bis(4-nitrophenyl) sulfone, and how can side products be minimized?
this compound is synthesized via sulfonation reactions. A common method involves reacting 4-nitrobenzenesulfonyl chloride with 4-nitrophenol under controlled conditions. To minimize side products like monosubstituted derivatives, use anhydrous solvents (e.g., dichloromethane) and maintain a stoichiometric ratio of 1:1. Catalytic bases (e.g., pyridine) can neutralize HCl byproducts, improving yield . Purity is confirmed via melting point analysis (mp 75–78°C) and HPLC .
Q. What analytical techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR identify aromatic proton environments and sulfone group integration.
- FTIR : Peaks at ~1350 cm (asymmetric SO stretch) and ~1150 cm (symmetric SO stretch) confirm sulfone functionality.
- XRD : Crystallinity and molecular packing can be analyzed for material science applications .
Q. How does this compound behave under thermal stress?
Thermal stability is critical for high-temperature applications. TGA analysis shows decomposition onset at ~250°C, with major mass loss at 300–400°C due to sulfone bond cleavage. For precise measurements, use inert atmospheres (N or Ar) to avoid oxidative degradation .
Advanced Research Questions
Q. What role does this compound play in proton exchange membrane (PEM) research?
Sulfone-containing polymers are explored for PEMs due to their hydrolytic stability and proton conductivity. This compound derivatives can be sulfonated to introduce acidic groups (-SOH), enabling proton transport. However, excessive water uptake may reduce mechanical strength. Blend membranes with polyphenylsulfone (PPSU) balance conductivity and durability .
Q. Can this compound derivatives be used in environmental remediation?
Functionalized sulfones are effective in pollutant removal. For example, polyphenylsulfone membranes modified with nitro groups exhibit high adsorption capacity for 4-nitrophenol (a common pollutant) via π-π interactions and hydrogen bonding. Optimize membrane porosity (e.g., phase inversion methods) to enhance contaminant capture .
Q. How can computational methods like DFT improve understanding of this compound’s electronic properties?
Density functional theory (DFT) calculates electron density distribution, revealing charge transfer mechanisms in sulfone-based systems. For instance, the Colle-Salvetti correlation-energy formula (adapted for local kinetic-energy density) predicts electron correlation effects in sulfone-containing polymers, aiding in designing materials with tailored conductivity .
Q. What are the challenges in reconciling contradictory data on sulfone reactivity in cross-coupling reactions?
Discrepancies in catalytic efficiency often arise from solvent polarity or ligand choice. For this compound, polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the sulfone group, while bulky ligands may sterically hinder reactivity. Controlled experiments with kinetic monitoring (e.g., UV-Vis for nitro group reduction) are recommended .
Methodological Recommendations
- Synthesis Optimization : Use Schlenk lines for moisture-sensitive reactions to prevent hydrolysis of sulfonyl chloride intermediates .
- Membrane Fabrication : Employ phase inversion techniques with PPSU blends to achieve uniform pore structures for environmental applications .
- Computational Validation : Cross-validate DFT results with experimental XPS data to confirm electron density profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
